molecular formula C8H10F3N3 B13059105 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine

Cat. No.: B13059105
M. Wt: 205.18 g/mol
InChI Key: FFYAZFOCZRZFDL-UHFFFAOYSA-N
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Description

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine typically involves the reaction of 2-chloro-5-aminopyrimidine with 1,1,1-trifluoro-2-methylpropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the trifluoromethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives.

Scientific Research Applications

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes involving pyrimidine derivatives and their interactions with enzymes and other biomolecules.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pyrimidine ring plays a crucial role in the compound’s ability to participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridine
  • 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid
  • 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid

Uniqueness

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine is unique due to its specific combination of a trifluoromethyl group and a pyrimidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-5-amine

InChI

InChI=1S/C8H10F3N3/c1-7(2,8(9,10)11)6-13-3-5(12)4-14-6/h3-4H,12H2,1-2H3

InChI Key

FFYAZFOCZRZFDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=N1)N)C(F)(F)F

Origin of Product

United States

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